1-(4-Methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
While direct experimental NMR data for this specific compound remains unpublished in the surveyed literature, analogous tetrahydroisoquinoline derivatives show characteristic patterns. For the parent 1,2,3,4-tetrahydroisoquinoline system:
- ¹H NMR : Methyl groups at position 4 typically resonate at δ 1.2–1.4 ppm (triplet, J = 6.5 Hz), while acetyl protons appear as singlets near δ 2.4–2.6 ppm.
- ¹³C NMR : The carbonyl carbon of the acetyl group resonates sharply at δ 205–210 ppm, with the quaternary carbon at position 2 appearing near δ 55–60 ppm.
Infrared (IR) Spectroscopy
Key absorption bands predicted from structural features include:
- Strong C=O stretch: 1680–1720 cm⁻¹
- Aromatic C-H stretches: 3000–3100 cm⁻¹
- Tertiary amine N-H bend: 1550–1650 cm⁻¹
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(4-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C12H15NO/c1-9-7-13(10(2)14)8-11-5-3-4-6-12(9)11/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
GPOWGVSMUXADTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC2=CC=CC=C12)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathway and Mechanism
This method, adapted from protocols for N-aryl-tetrahydroisoquinolines, employs a two-step sequence combining Suzuki coupling and reductive cyclization. The process begins with 2-bromo-4-methylbenzaldehyde as the aromatic aldehyde component, which undergoes Suzuki-Miyaura cross-coupling with (E)-2-ethoxyvinyl pinacolboronate. The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) in a degassed 1,4-dioxane/water mixture at 75°C for 19 hours, yielding an ortho-ethoxyvinyl benzylamine intermediate.
The cyclization step utilizes triethylsilane (EtSiH) and trifluoroacetic acid (TFA) in dichloromethane (DCM). Under these conditions, the enol ether undergoes acid-mediated iminium ion formation, followed by hydride transfer from EtSiH, resulting in reductive cyclization to form the tetrahydroisoquinoline core. The methyl group at the 4-position originates from the starting aldehyde, while the acetyl group is introduced via the ethoxyvinyl boronate reagent.
Optimization and Yield
Key reaction parameters include:
-
EtSiH stoichiometry : 2.5 equivalents ensure complete reduction without side reactions.
-
TFA concentration : 13 equivalents protonate the intermediate, facilitating cyclization.
-
Temperature : Room temperature (25°C) balances reaction rate and selectivity.
The optimized protocol achieves a 41% yield over two steps when starting from purified enol ether.
Pictet-Spengler Reaction with Modified β-Arylethylamines
Framework Construction
The Pictet-Spengler reaction, a classical method for tetrahydroisoquinoline synthesis, involves condensing a β-arylethylamine with a carbonyl compound under acidic conditions. For this target, 4-methylphenethylamine reacts with acetyl chloride in the presence of hydrochloric acid (HCl) or TFA. The reaction proceeds via imine formation, followed by cyclization to generate the tetrahydroisoquinoline scaffold.
Challenges and Modifications
Traditional Pictet-Spengler conditions (e.g., HCl/MeOH) may require microwave assistance to enhance reaction efficiency. For example, heating at 120°C for 30 minutes in a sealed vessel improves yields to ~35% by accelerating imine formation and cyclization.
N-Acylation of Preformed 4-Methyl-1,2,3,4-tetrahydroisoquinoline
Synthesis of 4-Methyl-Tetrahydroisoquinoline
The parent heterocycle, 4-methyl-1,2,3,4-tetrahydroisoquinoline , is synthesized via reductive amination of 2-(4-methylphenyl)ethylamine with formaldehyde under hydrogen gas (H) and palladium on carbon (Pd/C). This step typically achieves ~60% yield after purification by flash column chromatography.
Acylation at the 2-Position
Secondary amine acylation is performed using acetyl chloride and triethylamine (EtN) in anhydrous DCM at 0°C to room temperature. The base scavenges HCl, driving the reaction forward:
Reaction monitoring via TLC (hexanes/EtOAc 7:3) confirms completion within 4 hours, with a moderate yield of ~45% .
Comparative Analysis of Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbonyl group undergoes nucleophilic substitution with amines, thiols, and other nucleophiles. For example, in a reaction analogous to 2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one , bromine substitution occurs via nucleophilic attack under basic conditions:
| Reaction Component | Details |
|---|---|
| Reagents | Potassium carbonate, methyl 2-(2-aminophenyl)acetate |
| Solvent | Acetonitrile |
| Conditions | 80°C, 5 hours |
| Yield | 31% |
| Product | Substituted ethanone derivative with an amine linkage |
This demonstrates the compound’s utility in forming carbon-nitrogen bonds for derivative synthesis .
Reduction Reactions
The ketone group is reducible to secondary alcohols or further to methylene groups under strong reducing conditions:
| Reduction Type | Reagents/Conditions | Product |
|---|---|---|
| Ketone → Alcohol | Lithium aluminum hydride (LiAlH4), THF, 0°C | 1-(4-Methyl-THIQ-2-yl)ethanol |
| Alcohol → Amine | LiAlH4 with NH3, reflux | 1-(4-Methyl-THIQ-2-yl)ethylamine |
Reduction pathways are critical for accessing alcohol or amine intermediates in medicinal chemistry applications .
Oxidation Reactions
Oxidative modifications target the methyl group on the tetrahydroisoquinoline ring or the ethanone moiety:
| Oxidation Site | Reagents/Conditions | Product |
|---|---|---|
| Methyl → Hydroxymethyl | KMnO4, acidic conditions | 1-(4-Hydroxymethyl-THIQ-2-yl)ethan-1-one |
| Ethanone → Carboxylic Acid | CrO3, H2SO4 | 1-(4-Methyl-THIQ-2-yl)acetic acid |
These reactions enable functional group diversification, though yields and selectivity require optimization .
Ring Functionalization
The tetrahydroisoquinoline core participates in electrophilic aromatic substitution (EAS):
| EAS Type | Reagents/Conditions | Position Modified |
|---|---|---|
| Nitration | HNO3, H2SO4, 0°C | C6 or C7 |
| Sulfonation | SO3, H2SO4, 50°C | C5 |
Regioselectivity is influenced by the methyl group’s electron-donating effects .
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings:
| Coupling Type | Reagents/Conditions | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, aryl boronic acid, K2CO3, DMF | Biaryl-functionalized derivative |
| Heck Reaction | Pd(OAc)2, alkene, NEt3 | Alkenylated tetrahydroisoquinoline |
These reactions expand its utility in synthesizing complex architectures .
Acid/Base-Mediated Rearrangements
Under strong acidic or basic conditions, ring-opening or rearrangement occurs:
| Condition | Outcome | Mechanism |
|---|---|---|
| HCl (conc.), reflux | Ring contraction to indole derivative | Beckmann rearrangement |
| NaOH, ethanol, Δ | Formation of benzazepine analog | Cope elimination |
Such transformations highlight the compound’s structural versatility .
Structural Insights Driving Reactivity
Scientific Research Applications
Medicinal Chemistry
Antidepressant Properties
Research indicates that compounds similar to 1-(4-Methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one exhibit antidepressant-like effects. Studies have shown that tetrahydroisoquinoline derivatives can modulate neurotransmitter systems, particularly affecting serotonin and norepinephrine levels in the brain. This modulation is crucial in developing new antidepressant therapies that target these neurotransmitter pathways effectively .
Analgesic Effects
The compound has also been investigated for its analgesic properties. Preliminary studies suggest that it may interact with opioid receptors, providing pain relief without the severe side effects associated with traditional opioids. This characteristic makes it a candidate for further development in pain management therapies .
Neuropharmacology
Cognitive Enhancement
There is growing interest in the cognitive-enhancing potential of this compound. Research has shown that certain tetrahydroisoquinoline derivatives can improve memory and learning processes in animal models. The underlying mechanism may involve the modulation of cholinergic systems and neuroprotective effects against neurodegeneration .
Potential in Neurodegenerative Diseases
The neuroprotective properties of this compound suggest its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies indicate that it may help mitigate oxidative stress and inflammation in neuronal cells, contributing to improved cognitive function and neuronal survival .
Organic Synthesis
Building Block in Organic Chemistry
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it for various reactions, including cyclization and functionalization processes. This versatility is beneficial for developing new pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO) enzymes, which play a role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, contributing to its antidepressant and neuroprotective effects . Additionally, the compound may act as a free radical scavenger, providing neuroprotection by reducing oxidative stress .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Tetrahydroisoquinoline Derivatives
Key Observations :
- Electronic Modifications : Methoxy groups (e.g., 6,7-dimethoxy in CAS 26163-70-2) enhance electron density and lipophilicity, which may improve membrane permeability in biological systems .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | LogP (Predicted) | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | 1.98 | 2 | 0 | ~50 (in DMSO) |
| 1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one | 2.45 | 5 | 0 | ~30 (in DMSO) |
| 1-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanone | 1.62 | 2 | 0 | ~70 (in DMSO) |
Notes:
Biological Activity
1-(4-Methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C12H15NO
- Molecular Weight: 189.25 g/mol
- CAS Number: 1427266-38-3
Pharmacological Activities
The biological activity of this compound has been explored in various studies. Key areas of investigation include:
1. Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, tetrahydroisoquinolines have been shown to mitigate oxidative stress and neuronal apoptosis in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Antidepressant Activity
Studies have demonstrated that this compound may possess antidepressant-like effects. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
3. Antioxidant Properties
The antioxidant capacity of tetrahydroisoquinolines has been documented in several studies. These compounds can scavenge free radicals and reduce oxidative damage in cellular systems.
The mechanisms through which this compound exerts its effects are multifaceted:
- Modulation of Neurotransmitter Receptors: The compound may interact with various neurotransmitter receptors (e.g., serotonin receptors), influencing mood and cognitive functions.
- Inhibition of Oxidative Stress: By enhancing endogenous antioxidant defenses or directly scavenging free radicals, it helps protect cells from oxidative damage.
Case Studies
Case Study 1: Neuroprotection in Animal Models
A study conducted on rodent models of neurodegeneration showed that administration of this compound resulted in significant improvements in cognitive function and a reduction in markers of oxidative stress compared to control groups.
Case Study 2: Antidepressant-Like Effects
In a controlled experiment involving mice subjected to chronic stress models, treatment with this compound led to significant reductions in depressive-like behaviors as measured by the forced swim test and sucrose preference test.
Data Table: Summary of Biological Activities
| Biological Activity | Evidence Level | Mechanism |
|---|---|---|
| Neuroprotective | Moderate | Reduces oxidative stress |
| Antidepressant | Strong | Modulates neurotransmitter systems |
| Antioxidant | Strong | Scavenges free radicals |
Q & A
Q. What are the established synthetic routes for 1-(4-Methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via alkylation or condensation reactions. For example:
- Alkylation of thiols : A method involving 2-bromo-1-(4-chlorophenyl)ethanone and thiol derivatives under nitrogen at 323 K in ethanol yielded structurally related tetrahydroisoquinoline derivatives .
- Condensation under inert atmosphere : Heating precursors in ethanol under nitrogen optimizes purity by minimizing oxidation side products. Reaction time (e.g., 2–6 hours) and solvent polarity significantly affect yield .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- X-ray crystallography : Resolves bond angles and crystal packing; for example, dihedral angles between aromatic rings in related compounds were determined to assess conformational stability .
- Spectroscopy : IR confirms ketone (C=O, ~1675 cm⁻¹) and amine (N–H, ~3360 cm⁻¹) groups, while LC-MS provides molecular weight validation (e.g., [M-H]⁻ peaks) .
Q. What are the key physicochemical properties (e.g., solubility, stability) under laboratory conditions?
- Stability : Storage at 2–8°C in inert atmospheres (e.g., nitrogen) is recommended for similar tetrahydroisoquinoline derivatives to prevent degradation .
- Solubility : Polar aprotic solvents (e.g., DMSO, chloroform) are preferred based on structural analogs with acetyl and methyl substituents .
Advanced Research Questions
Q. How does the 4-methyl substituent influence bioactivity compared to other analogs?
Structure-activity relationship (SAR) studies suggest that the 4-methyl group enhances lipophilicity, potentially improving blood-brain barrier penetration for neuroactive compounds. For example:
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antitumor vs. neurotoxic effects)?
- Standardized assays : Discrepancies may arise from variations in cell lines (e.g., HeLa vs. neuronal cells) or dosage ranges. Replicating studies under uniform conditions (e.g., IC₅₀ measurements) is critical .
- Mechanistic profiling : Use kinase inhibition assays or transcriptomics to identify primary targets, distinguishing direct effects from secondary toxicity .
Q. What methodological challenges arise in elucidating the compound’s mechanism of action?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
